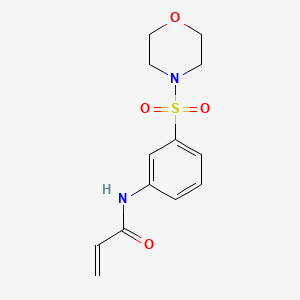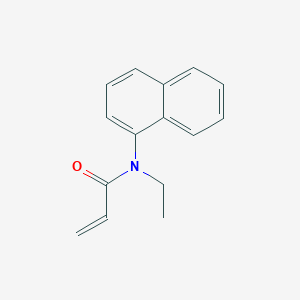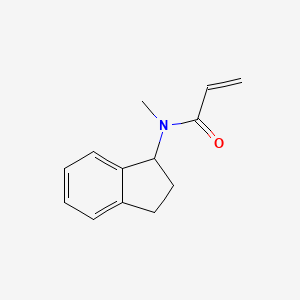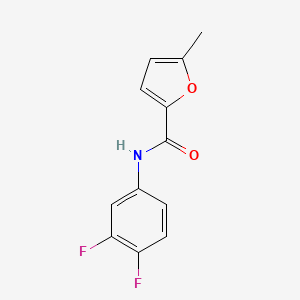![molecular formula C12H14ClNO4S B7556955 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556955.png)
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid, also known as CPMAA, is a chemical compound that belongs to the family of sulfonyl-containing amino acids. It has gained significant attention in the scientific community due to its potential therapeutic applications, particularly in the field of neuroscience.
作用机制
The exact mechanism of action of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is not fully understood. However, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may exert its neuroprotective effect through the inhibition of oxidative stress and the activation of the Nrf2/ARE pathway. It has also been reported to modulate the expression of genes involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been shown to have a good safety profile in animal studies. It does not cause any significant toxicity or adverse effects at therapeutic doses. However, further studies are needed to investigate its long-term safety profile and potential side effects.
实验室实验的优点和局限性
One of the main advantages of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury and to have anti-inflammatory properties. However, one of the limitations of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is its limited availability and high cost, which may hinder its use in large-scale experiments.
未来方向
There are several future directions for the research on 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. One of the potential areas of investigation is its role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is the development of more efficient and cost-effective synthesis methods for 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid. Furthermore, the investigation of the long-term safety profile and potential side effects of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is also warranted.
Conclusion:
In conclusion, 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid is a promising chemical compound with potential therapeutic applications in the field of neuroscience. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid for the treatment of neurodegenerative diseases and to develop more efficient and cost-effective synthesis methods.
合成方法
The synthesis of 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid involves the reaction of 3-chlorobenzenesulfonyl chloride with cyclopropylmethylamine, followed by the addition of sodium hydroxide to the resulting product. The final product is obtained after purification through column chromatography. This method has been reported to yield a high purity product with a good yield.
科学研究应用
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has been extensively studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have a neuroprotective effect against ischemic brain injury in animal models. 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid has also been reported to have an anti-inflammatory effect and to inhibit the production of pro-inflammatory cytokines in microglial cells. Furthermore, it has been suggested that 2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid may have a potential role in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
2-[(3-chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO4S/c13-10-2-1-3-11(6-10)19(17,18)14(8-12(15)16)7-9-4-5-9/h1-3,6,9H,4-5,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHASRMQYLLFOKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(CC(=O)O)S(=O)(=O)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chlorophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)

![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)





![N-[(3-chlorophenyl)methyl]-N-methylprop-2-enamide](/img/structure/B7556946.png)

![N-methyl-N-[[4-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B7556951.png)
![2-[(3-Bromophenyl)sulfonyl-(cyclopropylmethyl)amino]acetic acid](/img/structure/B7556958.png)